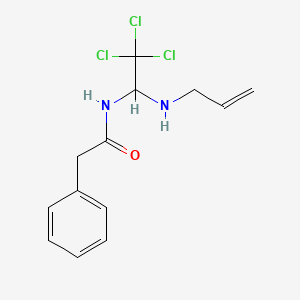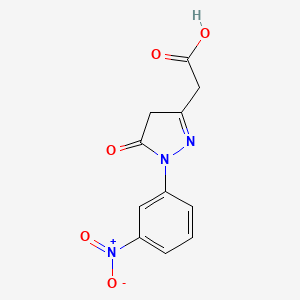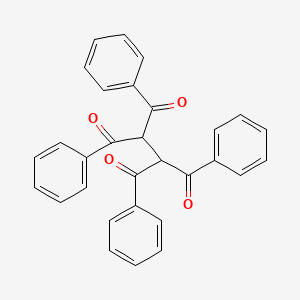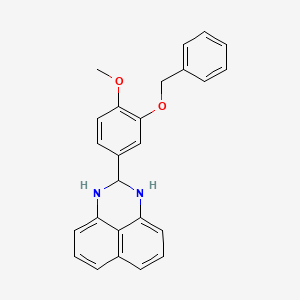
N-(1-Allylamino-2,2,2-trichloro-ethyl)-2-phenyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Allylamino-2,2,2-trichloro-ethyl)-2-phenyl-acetamide is a synthetic organic compound with the molecular formula C14H15Cl3N2O. This compound is known for its unique chemical structure, which includes an allylamino group, a trichloroethyl group, and a phenylacetamide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Allylamino-2,2,2-trichloro-ethyl)-2-phenyl-acetamide typically involves the reaction of allylamine with 2,2,2-trichloroethyl chloroformate, followed by the addition of phenylacetic acid. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
- Allylamine reacts with 2,2,2-trichloroethyl chloroformate in the presence of a base.
- The intermediate product is then reacted with phenylacetic acid to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Allylamino-2,2,2-trichloro-ethyl)-2-phenyl-acetamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of less chlorinated or dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(1-Allylamino-2,2,2-trichloro-ethyl)-2-phenyl-acetamide has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-(1-Allylamino-2,2,2-trichloro-ethyl)-2-phenyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide
- N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-methylbenzamide
Comparison
N-(1-Allylamino-2,2,2-trichloro-ethyl)-2-phenyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications. For instance, the presence of the phenylacetamide moiety can influence its interaction with biological targets, differentiating it from other related compounds.
Eigenschaften
Molekularformel |
C13H15Cl3N2O |
|---|---|
Molekulargewicht |
321.6 g/mol |
IUPAC-Name |
2-phenyl-N-[2,2,2-trichloro-1-(prop-2-enylamino)ethyl]acetamide |
InChI |
InChI=1S/C13H15Cl3N2O/c1-2-8-17-12(13(14,15)16)18-11(19)9-10-6-4-3-5-7-10/h2-7,12,17H,1,8-9H2,(H,18,19) |
InChI-Schlüssel |
GHJCXLPGNKAYDV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(C(Cl)(Cl)Cl)NC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11994701.png)
![N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide](/img/structure/B11994702.png)
![{2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11994703.png)

![3-(furan-2-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11994716.png)
![4-{[(E)-(3-iodophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994720.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11994724.png)

![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994729.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994730.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11994731.png)



